1-Hydroxy-8-methylanthracene-9,10-dione
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Overview
Description
1-Hydroxy-8-methylanthracene-9,10-dione is an anthraquinone derivative characterized by its unique chemical structure, which includes a hydroxyl group at the first position and a methyl group at the eighth position on the anthracene ring. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-8-methylanthracene-9,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Friedel-Crafts acylation of anthracene derivatives followed by oxidation to introduce the quinone functionality . Another approach involves the use of molecular iodine as a catalyst under microwave radiation to achieve high yields .
Industrial Production Methods: Industrial production of anthraquinone derivatives, including this compound, often employs large-scale cyclization and oxidation reactions. These processes are optimized for high efficiency and yield, utilizing catalysts and controlled reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-8-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to hydroquinone derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in alcoholic solvents.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of more oxidized anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or nitrated anthraquinone derivatives.
Scientific Research Applications
1-Hydroxy-8-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-8-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with cellular proteins and enzymes, affecting their function.
Pathways Involved: It can modulate oxidative stress pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
- 1-Hydroxy-3-methylanthracene-9,10-dione
- 1-Hydroxy-2,3-dimethylanthracene-9,10-dione
- 1,3,8-Trihydroxy-6-methylanthracene-9,10-dione (Emodin)
Uniqueness: 1-Hydroxy-8-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other anthraquinone derivatives. Its hydroxyl and methyl groups at specific positions influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C15H10O3 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-hydroxy-8-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-8-4-2-5-9-12(8)15(18)13-10(14(9)17)6-3-7-11(13)16/h2-7,16H,1H3 |
InChI Key |
GTCFPJCRRNVVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origin of Product |
United States |
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